molecular formula C19H18N4O2 B2721952 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 2034442-67-4

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone

Cat. No.: B2721952
CAS No.: 2034442-67-4
M. Wt: 334.379
InChI Key: CNLODKIOGKDZLE-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining an azetidine ring substituted with a 1,2,3-triazole moiety and a 3'-methoxy-biphenyl methanone group.

Properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-18-4-2-3-16(11-18)14-5-7-15(8-6-14)19(24)22-12-17(13-22)23-10-9-20-21-23/h2-11,17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLODKIOGKDZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone represents a novel class of bioactive molecules characterized by the presence of a triazole ring and an azetidine moiety. This article reviews its biological activities, focusing on its pharmacological potential as evidenced by various studies.

Chemical Structure

The compound is defined by the following structural components:

  • Triazole ring : Known for its diverse biological activities.
  • Azetidine structure : A four-membered nitrogen-containing ring that can influence biological interactions.
  • Biphenyl group : Enhances lipophilicity and may improve binding to biological targets.

Biological Activity Overview

The compound has shown promising biological activities, including:

Antimicrobial Activity

Compounds containing triazole rings have been documented for their antimicrobial properties. Specifically:

  • Antifungal Activity : Triazole derivatives are often utilized in the development of antifungal agents due to their ability to inhibit fungal growth. Studies have indicated that modifications to the triazole structure can enhance antifungal potency against various strains .

Antiviral Activity

Research has indicated that triazole-containing compounds exhibit antiviral effects against several viruses:

Anticancer Potential

The combination of the triazole and azetidine moieties may enhance the compound's anticancer properties:

  • Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Triazole Modification : Variations in substituents on the triazole ring can significantly affect binding affinity and biological activity .
  • Azetidine Influence : The azetidine moiety's stereochemistry and substituents can alter pharmacokinetics and pharmacodynamics, impacting therapeutic efficacy .

Case Studies and Research Findings

Several studies have evaluated compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone. Below are notable findings:

StudyFocusKey Findings
Synthesis and EvaluationIdentified high binding potency for triazole derivatives with IC50 values as low as 6.7 nM against S1PR1 receptor.
Antimalarial ActivityReported moderate activity against Plasmodium falciparum with specific derivatives showing promising results.
Antifungal ScreeningDemonstrated effectiveness against Candida species with structural modifications enhancing activity.

Scientific Research Applications

Table 1: Structural Components

ComponentDescription
Triazole RingKnown for stability and biological activity
Azetidine RingContributes to membrane interaction
Methoxy-BiphenylEnhances lipophilicity and bioactivity

Research indicates that compounds containing triazole and azetidine moieties exhibit significant antimicrobial , anticancer , and anti-inflammatory activities.

Antimicrobial Properties

Triazole derivatives are known to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The azetidine ring may enhance cell membrane permeability, facilitating better interaction with microbial targets. Studies have shown that derivatives can effectively inhibit fungal growth, particularly against Candida albicans and Aspergillus niger.

Anticancer Activity

Triazole-containing compounds have demonstrated promising cytotoxic activity against several cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation. For instance, related compounds have been reported to interact with aromatase enzymes, potentially leading to reduced estrogen levels and subsequent inhibition of hormone-dependent cancers.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that modifications in the triazole or azetidine structures can enhance the ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

Numerous studies have explored the applications of triazole-containing compounds in medicinal chemistry:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that a related triazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Anticancer Research : In vitro studies showed that a structurally similar compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Inflammation Model : A recent investigation highlighted the anti-inflammatory potential of related derivatives in a murine model of arthritis, where treatment significantly decreased swelling and pro-inflammatory cytokine levels.

Comparison with Similar Compounds

Core Structural Features

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / Class Core Ring System Triazole Type Key Substituents Synthesis Method
Target Compound Azetidine + biphenyl methanone 1,2,3-triazole 3'-methoxy biphenyl, azetidine linkage Likely Cu-catalyzed cycloaddition
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 1,3,4-Thiadiazole + triazole 1,2,3-triazole Methyl-phenyl triazole, thiadiazole Intermolecular cyclization
Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone Benzene + triazole 1,2,4-triazole Phenyl groups at triazole positions Acylation of triazole
(3,5-Disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanone (5a–g) Pyrazoline + benzene methanone None Hydroxyphenyl, pyrazoline substituents Cyclo-condensation

Key Observations :

  • Triazole Isomerism : The target compound’s 1,2,3-triazole differs from the 1,2,4-triazole in , affecting electronic properties and binding interactions.
  • Ring Systems : Azetidine (4-membered) in the target compound vs. pyrazoline (5-membered) in or thiadiazole in alters steric and conformational flexibility.
  • Substituent Effects : The 3'-methoxy biphenyl group in the target compound may enhance lipophilicity compared to hydroxyl or sulfonyl groups in analogs .

Comparison :

  • CuAAC (target) offers regioselectivity and modularity, whereas cyclization in requires precise stoichiometric control.
  • Acylation in is simpler but lacks the complexity of azetidine integration.

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